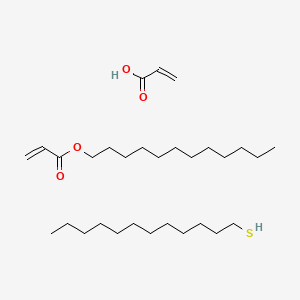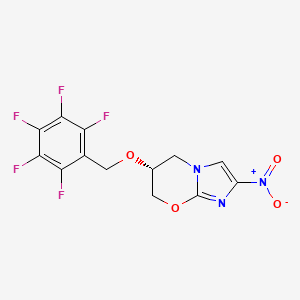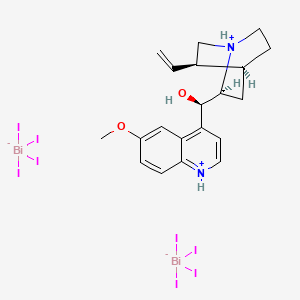
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Phensuximide can be synthesized through various synthetic routes. One common method involves the reaction of succinic anhydride with ammonia to form succinimide, which is then further reacted with phenylmagnesium bromide to yield Phensuximide. Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phensuximide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phensuximide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving succinimide derivatives.
Biology: It is studied for its effects on neuronal activity and its potential neuroprotective properties.
Industry: It is used in the pharmaceutical industry for the development of new anticonvulsant drugs.
Mécanisme D'action
The exact mechanism of action of Phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in the generation of the three-per-second rhythm associated with absence seizures. Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Comparaison Avec Des Composés Similaires
Phensuximide is often compared with other anticonvulsants in the succinimide class, such as Methsuximide and Ethosuximide. While all three compounds are used to treat epilepsy, Phensuximide is unique in its specific efficacy for absence seizures. Methsuximide and Ethosuximide have different pharmacokinetic profiles and may be preferred for different types of seizures.
Similar Compounds
- Methsuximide
- Ethosuximide
Phensuximide stands out due to its specific action on absence seizures and its unique mechanism of action involving cyclic nucleotide accumulation inhibition.
Propriétés
Numéro CAS |
94232-06-1 |
|---|---|
Formule moléculaire |
C10H21NNa4O6P2 |
Poids moléculaire |
405.18 g/mol |
Nom IUPAC |
tetrasodium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clé InChI |
FPTUECMJLWWTSF-UHFFFAOYSA-J |
SMILES canonique |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















